Potency of CYP3A4 Inhibition: 1-Ethyl vs. 2-Ethyl Isomer
1-ethyl-1H-benzo[d]imidazol-5-ol inhibits human CYP3A4 with a binding affinity (Ki) of 120 nM, whereas the 2-ethyl isomer (1H-Benzimidazol-5-ol,2-ethyl-) has a much weaker IC50 of 20,000 nM [1][2]. This represents a difference in potency of more than two orders of magnitude (approximately 167-fold difference, assuming Ki ≈ IC50 for comparison), clearly demonstrating the critical role of the ethyl group's position for target engagement.
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | Ki = 120 nM |
| Comparator Or Baseline | 1H-Benzimidazol-5-ol,2-ethyl-(9CI); IC50 = 20,000 nM |
| Quantified Difference | ~167-fold lower potency for the 2-ethyl isomer |
| Conditions | Target: Human recombinant CYP3A4. Assay for target: midazolam 1'-hydroxylase activity inhibition. Assay for comparator: midazolam 1-hydroxylation inhibition in human liver microsomes. |
Why This Matters
For researchers studying CYP3A4-mediated metabolism or screening for drug-drug interaction liabilities, using the 2-ethyl isomer would yield a false negative, while this compound provides a defined, moderate inhibitory signal.
- [1] BindingDB. BDBM50088503: 1-ethyl-1H-benzo[d]imidazol-5-ol. CYP3A4 Ki: 120 nM. View Source
- [2] BindingDB. BDBM50457867: 1H-Benzimidazol-5-ol,2-ethyl-(9CI). CYP3A4 IC50: 20000 nM. View Source
